SERCA2b Activation Potency in a Cellular ER Stress Model
In a thapsigargin-induced ER stress assay using HEK293 cells, the positive allosteric modulator (PAM) activity of the quinoline-oxadiazole scaffold containing the 5-methylisoxazole substituent pattern was evaluated. The compound exhibited an EC₅₀ for SERCA2b activation in the low micromolar range, consistent with the potency window claimed in Neurodon's quinoline-oxadiazole patent filings [1]. By comparison, structurally related analogs where the 5-methylisoxazole is replaced by a non-aromatic 4,4-difluorocyclohexyl group (CAS 2034305-86-5) show a greater than 5-fold reduction in SERCA2b activation potency when measured under identical cellular assay conditions, indicating that the isoxazole ring contributes critically to the PAM pharmacophore [2]. No direct head-to-head data comparing 2034321-35-0 against other specific substituent variants (e.g., pyridine, phenyl) have been disclosed in the public domain.
| Evidence Dimension | SERCA2b activation potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ ~ 2–5 µM (HEK293, thapsigargin ER stress model) |
| Comparator Or Baseline | 4,4-difluorocyclohexyl analog (CAS 2034305-86-5): EC₅₀ > 10 µM in the same assay system |
| Quantified Difference | > 5-fold loss of potency upon replacement of the isoxazole with a saturated cyclohexyl group |
| Conditions | HEK293 cells; thapsigargin-induced ER stress; SERCA2b-dependent Ca²⁺ uptake measured by fluorescent indicator |
Why This Matters
Demonstrates that the 5-methylisoxazole substituent is not a passive structural feature but a potency-determining group; substituting it with a saturated analog substantially degrades SERCA2b activation, which could compromise cytoprotective efficacy in downstream disease models.
- [1] Dahl, R. Quinoline oxadiazoles as cytoprotective agents. US Patent 10,793,558, October 6, 2020. Neurodon Corporation. (Representative EC₅₀ ranges for Formula I compounds.) View Source
- [2] Dahl, R. Quinolines that modulate SERCA and their use for treating disease. US Patent 11,730,729, August 22, 2023. Neurodon Corporation. (Comparative data for substituent variants in SERCA activation assays.) View Source
